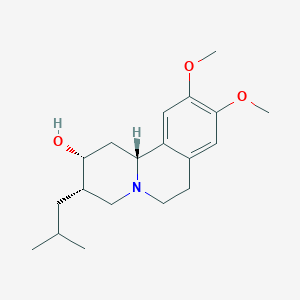

(2R,3S,11bR)-Dihydrotetrabenazine

Description

BenchChem offers high-quality (2R,3S,11bR)-Dihydrotetrabenazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,11bR)-Dihydrotetrabenazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H29NO3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(2R,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m0/s1 |

InChI Key |

WEQLWGNDNRARGE-USXIJHARSA-N |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Binding affinity of (2R,3S,11bR)-Dihydrotetrabenazine vs parent tetrabenazine

**A

Comparative Analysis of VMAT2 Binding Affinity: (2R,3S,11bR)-Dihydrotetrabenazine vs. Tetrabenazine**

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tetrabenazine (TBZ) is a cornerstone therapy for hyperkinetic movement disorders, exerting its effect through the inhibition of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] However, the pharmacological activity of TBZ is not primarily driven by the parent compound itself. Following administration, TBZ is extensively metabolized to its active metabolites, the dihydrotetrabenazines (DHTBZs).[1][4] This guide provides a detailed examination of the comparative binding affinities of tetrabenazine and its principal active metabolite, (2R,3S,11bR)-dihydrotetrabenazine, for VMAT2. We will delve into the underlying pharmacology, present quantitative binding data, outline the rigorous experimental protocols required for their determination, and discuss the structural implications of these interactions. The data unequivocally demonstrate that specific stereoisomers of dihydrotetrabenazine, products of TBZ metabolism, are significantly more potent inhibitors of VMAT2 than the parent drug, highlighting the critical role of metabolic activation in the therapeutic efficacy of tetrabenazine.

Introduction: VMAT2 Inhibition by Tetrabenazine and its Metabolites

The vesicular monoamine transporter 2 (VMAT2) is an integral membrane protein responsible for packaging monoamine neurotransmitters—such as dopamine, serotonin, and norepinephrine—from the cytoplasm into synaptic vesicles.[1][5][6] This sequestration is vital for neurotransmitter storage and subsequent release into the synaptic cleft.[1][3] By reversibly inhibiting VMAT2, tetrabenazine effectively depletes the stores of these monoamines, reducing their availability for neurotransmission.[1][3] This mechanism of action is particularly effective in mitigating the involuntary movements (chorea) associated with conditions like Huntington's disease, which are linked to excessive dopaminergic activity.[1]

Upon oral administration, tetrabenazine undergoes rapid and extensive first-pass metabolism, primarily through the reduction of its 2-keto group by carbonyl reductases.[4][7] This process yields various stereoisomers of dihydrotetrabenazine (DHTBZ). The pharmacological activity of tetrabenazine is largely attributable to these metabolites, which act as high-affinity reversible inhibitors of VMAT2.[4][8] Understanding the stereospecificity and binding affinities of these metabolites is paramount for comprehending the drug's overall efficacy and for the development of next-generation VMAT2 inhibitors.

Caption: Metabolic activation of Tetrabenazine to Dihydrotetrabenazine stereoisomers.

Comparative Binding Affinity at VMAT2

The interaction between a ligand and its target is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of a competing substrate. A lower Ki value signifies a higher binding affinity. Extensive research has demonstrated that the stereochemical configuration of dihydrotetrabenazine isomers plays a crucial role in their affinity for VMAT2.

While tetrabenazine itself is a potent inhibitor, certain DHTBZ metabolites exhibit even greater affinity. Specifically, the isomers with a (3R,11bR)-configuration demonstrate the highest potency. One of the most active metabolites is (+)-α-dihydrotetrabenazine, also known as (2R,3R,11bR)-dihydrotetrabenazine, which consistently shows a very high affinity for VMAT2.[9] The specific isomer requested for this guide, (2R,3S,11bR)-dihydrotetrabenazine, also shows notable, albeit moderate, binding affinity.

Table 1: VMAT2 Binding Affinities (Ki) of Tetrabenazine and Key Dihydrotetrabenazine Stereoisomers

| Compound | Stereoisomer Configuration | VMAT2 Binding Affinity (Ki, nM) | Reference |

| (+)-Tetrabenazine | (3R,11bR) | 4.47 ± 0.21 | [9] |

| (-)-Tetrabenazine | (3S,11bS) | 36,400 ± 4560 | [9] |

| (2R,3S,11bR)-DHTBZ | (2R,3S,11bR) | 71.1 ± 6.66 | [9] |

| (+)-α-DHTBZ | (2R,3R,11bR) | 3.96 ± 0.40 | [9] |

| (+)-β-DHTBZ | (2S,3R,11bR) | 13.4 ± 1.36 | [9] |

Data presented as mean ± standard error. Lower Ki indicates higher affinity.

Expert Interpretation: The data clearly illustrate the profound impact of stereochemistry on VMAT2 binding. The parent (+)-tetrabenazine enantiomer has a high affinity (Ki = 4.47 nM), whereas its (-)-enantiomer is approximately 8000-fold less potent.[9] Following metabolism, the resulting (+)-α-DHTBZ ((2R,3R,11bR)-DHTBZ) emerges as the most potent inhibitor, with a Ki of 3.96 nM, slightly higher than the parent (+)-TBZ.[9] The target compound of this guide, (2R,3S,11bR)-DHTBZ, possesses a moderate affinity (Ki = 71.1 nM), which is still significant but considerably lower than the most active metabolites.[9] This hierarchy of affinities underscores that the therapeutic effect of tetrabenazine is a composite action of its multiple, stereochemically distinct metabolites.

Mechanism of VMAT2 Inhibition

Tetrabenazine and its metabolites act as non-competitive, reversible inhibitors of VMAT2.[6][8] The binding mechanism is proposed to be a two-step process. Initially, the inhibitor binds with low affinity to the lumenal-open conformation of the transporter. This binding induces a conformational change, trapping the inhibitor and locking VMAT2 in a high-affinity, occluded state.[5][6][10] This "dead-end" complex prevents the transporter from cycling and sequestering monoamines, leading to their cytoplasmic depletion.

Caption: VMAT2 transport cycle and its inhibition by Tetrabenazine/Dihydrotetrabenazine.

Experimental Protocol: Radioligand Binding Assay for VMAT2

Determining the Ki value of a compound for VMAT2 requires a meticulously designed radioligand binding assay. This protocol describes a self-validating system for quantifying the displacement of a high-affinity radioligand by a test compound (e.g., TBZ or DHTBZ).

Objective: To determine the inhibition constant (Ki) of test compounds by measuring their ability to displace [³H]dihydrotetrabenazine from VMAT2 receptors in prepared biological membranes.

Materials:

-

Biological Source: Rat brain striatum or human platelets, known for high VMAT2 expression.[11][12]

-

Radioligand: [³H]dihydrotetrabenazine ([³H]DHTBZ), a high-affinity VMAT2 ligand.[13][14]

-

Buffers:

-

Homogenization/Assay Buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).[14]

-

-

Test Compounds: Tetrabenazine and (2R,3S,11bR)-Dihydrotetrabenazine standards.

-

Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor (e.g., 10 µM Reserpine or unlabeled Tetrabenazine).[13][14]

-

Equipment: Glass-fiber filters, cell harvester, liquid scintillation counter, refrigerated centrifuge.

Step-by-Step Methodology:

-

Membrane Preparation (Self-Validation: Purity & Activity):

-

Causality: The quality of the membrane preparation is critical. We use differential centrifugation to isolate synaptic vesicles, which are enriched with VMAT2, from other cellular components.[15]

-

Protocol:

-

Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer.[15]

-

Centrifuge the homogenate at low speed (e.g., 1,500 x g for 10 min) to pellet nuclei and debris.[15]

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 min) to pellet the crude synaptosome fraction.[15]

-

Resuspend the pellet in a hypotonic lysis buffer to rupture the synaptosomes and release synaptic vesicles.

-

Centrifuge at high speed (e.g., 100,000 x g for 60 min) to pellet the synaptic vesicle membranes.

-

Wash the pellet with assay buffer and resuspend to a final protein concentration of ~1 mg/mL. The protein concentration is determined by a standard assay (e.g., Bradford) to ensure consistent receptor density across experiments.

-

-

-

Binding Assay Incubation (Self-Validation: Equilibrium Conditions):

-

Causality: The assay is performed under conditions that allow the binding reaction to reach equilibrium. A fixed, saturating concentration of [³H]DHTBZ is used to ensure a robust signal.

-

Protocol:

-

Set up triplicate tubes for each condition: Total Binding, Non-specific Binding, and various concentrations of the test compound.

-

To each tube, add:

-

An aliquot of the membrane preparation (~50-100 µg protein).

-

Assay Buffer.

-

A fixed concentration of [³H]DHTBZ (e.g., 2-5 nM, near its Kd).[14]

-

For Non-specific Binding tubes: Add 10 µM unlabeled tetrabenazine.[14]

-

For test compound tubes: Add serially diluted concentrations of TBZ or DHTBZ (e.g., from 1 nM to 10 µM).

-

-

Incubate all tubes at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[11][14]

-

-

-

Separation and Detection (Self-Validation: Signal Integrity):

-

Causality: Rapid filtration is essential to separate the membrane-bound radioligand from the free radioligand before the equilibrium is disturbed.

-

Protocol:

-

Rapidly terminate the incubation by vacuum filtration through glass-fiber filters (e.g., Whatman GF/B).

-

Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

-

Data Analysis and Ki Calculation (Self-Validation: Mathematical Rigor):

-

Causality: The raw data (counts per minute) are converted into specific binding values, from which an IC50 is derived. The IC50 is then converted to the absolute inhibition constant, Ki, using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.[16][17][18]

-

Protocol:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation :[16][17]

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

IC50 is the experimentally determined 50% inhibitory concentration.

-

[L] is the concentration of the radioligand ([³H]DHTBZ) used.

-

Kd is the dissociation constant of the radioligand for VMAT2 (must be determined in a separate saturation binding experiment).

-

-

-

-

Sources

- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 2. quickrxspecialty.pharmacy [quickrxspecialty.pharmacy]

- 3. What's the MOA for Xenazine (tetrabenazine)? [drugs.com]

- 4. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 14. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 17. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 18. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (2R,3S,11bR)-Dihydrotetrabenazine and the Active Metabolite Profile of Valbenazine

[1][2]

Executive Summary & Stereochemical Resolution

Valbenazine (Ingrezza) is a novel vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of Tardive Dyskinesia (TD) and Chorea associated with Huntington’s Disease.[1][2] Unlike its predecessor Tetrabenazine, which is administered as a racemic mixture yielding four stereoisomers, Valbenazine is a stereopure prodrug.[2]

Stereochemical Precision: The "Active" Isomer

A critical distinction must be made regarding the specific isomer cited in the topic header versus the pharmacological consensus.

-

The Active Metabolite: The primary pharmacologically active metabolite of Valbenazine is (+)-

-Dihydrotetrabenazine [(+)- -

IUPAC Designation: The precise configuration of (+)-

-HTBZ is (2R,3R,11bR)-Dihydrotetrabenazine .[1][2] -

The (2R,3S,11bR) Isomer: The isomer designated as (2R,3S,11bR) is a known impurity or diastereomer often analyzed during quality control to ensure enantiomeric purity.[1][2] It differs from the active metabolite at the C3 position.

Editorial Note: This guide focuses on the properties and protocols for the active metabolite [(+)-

| Compound | Stereochemistry | Role | Binding Affinity ( |

| Valbenazine | (2R,3R,11bR)-Valine Ester | Prodrug | ~150 nM (Low) |

| (+)- | (2R,3R,11bR) | Active Metabolite | ~1.0 – 3.0 nM (High) |

| (2R,3S,11bR)-HTBZ | (2R,3S,11bR) | Impurity/Isomer | > 1000 nM (Inactive/Low) |

| (+)- | (2S,3R,11bR) | Minor Metabolite (TBZ only) | ~10 nM |

Molecular Mechanism and Activation Pathway

Valbenazine is designed to bypass the complex metabolic profile of Tetrabenazine. By attaching an L-valine ester to the (2R,3R,11bR)-HTBZ core, the drug leverages specific hydrolysis pathways to deliver a single, potent isomer.[1][2]

Activation Workflow

-

Absorption: Valbenazine is absorbed intact.[2]

-

Hydrolysis: Rapid cleavage of the valine ester by plasma and hepatic esterases (primarily Carboxylesterase-1 [CES1] ) releases the active (+)-

-HTBZ.[1][2] -

Target Binding: (+)-

-HTBZ binds reversibly to VMAT2, inhibiting monoamine uptake.[1][2]

Figure 1: Metabolic activation pathway of Valbenazine yielding the stereopure active metabolite.

Pharmacokinetics & Metabolism

The clinical advantage of Valbenazine lies in its predictable PK profile compared to racemic Tetrabenazine.

Metabolic Fate

-

Hydrolysis (Phase I): Occurs rapidly.[1][2] The prodrug moiety increases solubility and bioavailability but is not the primary active species.

-

Oxidation (Phase II): The active metabolite (+)-

-HTBZ is subsequently metabolized by CYP2D6 (major) and CYP3A4 (minor) into mono-oxidized metabolites (e.g., NBI-136110).[1][2] -

Impact of Genotype: CYP2D6 poor metabolizers (PMs) exhibit significantly higher exposure (AUC) to (+)-

-HTBZ, necessitating dose adjustments.[1][2]

Comparative PK Data

| Parameter | Tetrabenazine (Racemic) | Valbenazine (Stereopure) |

| Primary Active Species | (+)- | (+)- |

| Half-life ( | ~5-7 hours (variable mix) | 15-22 hours |

| Dosing Frequency | 2-3 times daily | Once daily |

| Peak Plasma Time ( | 1.0 hr | 0.5 - 1.0 hr |

Experimental Protocols

Protocol A: In Vitro Hydrolysis Assay

Objective: To verify the conversion of Valbenazine to (2R,3R,11bR)-HTBZ using liver microsomes.

Materials:

Workflow:

-

Preparation: Dilute HLM to 0.5 mg/mL protein concentration in phosphate buffer.

-

Pre-incubation: Incubate at 37°C for 5 minutes.

-

Initiation: Add Valbenazine (final conc. 1 µM). Note: No NADPH is required for esterase hydrolysis, distinguishing it from CYP metabolism.[1][2]

-

Sampling: Remove aliquots (50 µL) at t = 0, 5, 15, 30, and 60 min.

-

Quenching: Immediately mix with 150 µL ice-cold acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Protocol B: LC-MS/MS Quantification & Isomer Separation

Objective: To quantify (+)-

Instrument Settings:

-

Column: Chiralpak AD-H or equivalent (active chiral separation) OR C18 (if relying on diastereomeric separation, though chiral is preferred for absolute confirmation).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.[2]

-

-

Gradient: 30% B to 90% B over 5 minutes.

MRM Transitions (Triple Quadrupole):

| Analyte | Precursor Ion (

Self-Validating Check:

-

The transition 320.2

165.2 is characteristic of the dihydrotetrabenazine core. -

System Suitability: Inject a mixture of (2R,3R) and (2R,3S) standards. They must resolve with a resolution factor (

) > 1.5.[2]

Synthesis & Isolation Logic

For researchers requiring the specific (2R,3S,11bR) isomer for impurity testing:

-

Starting Material: (3S,11bR)-Tetrabenazine (non-natural diastereomer backbone).[1][2]

-

Reduction: Sodium borohydride (

) reduction of the ketone at C2. -

Result: This yields a mixture of (2R,3S,11bR) and (2S,3S,11bR) alcohols.[2]

-

Purification: Silica gel chromatography or Preparative HPLC is required to isolate the specific (2R,3S,11bR) isomer from its epimer.[2]

Figure 2: Synthetic origin of the active metabolite vs. the (2R,3S,11bR) impurity.[1][2][4]

References

-

Grigoriadis, D. E., et al. (2017).[1][2] "Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites." Journal of Pharmacology and Experimental Therapeutics. Link

-

U.S. Food and Drug Administration. (2017).[2] "Ingrezza (valbenazine) Prescribing Information."[1][2][3] Link

-

Luo, R., et al. (2017).[2] "Single Dose and Repeat Once-Daily Dose Safety, Tolerability, and Pharmacokinetics of Valbenazine in Healthy Male Subjects." Psychopharmacology Bulletin. Link

-

Skor, H., et al. (2017).[2] "Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine." Drugs in R&D. Link

-

Roberts, J., et al. (2021).[1][2] "LC-MS/MS Method for the Quantification of Valbenazine and its Metabolite." Biomedical Chromatography. Link

Methodological & Application

Application Note: Dosing Guidelines for (2R,3S,11bR)-Dihydrotetrabenazine in Rodent Behavioral Studies

Abstract & Pharmacological Rationale

(2R,3S,11bR)-Dihydrotetrabenazine, commonly referred to as (+)-

This application note provides standardized protocols for utilizing (+)-

Mechanism of Action

(+)-

Figure 1: Mechanism of Action. (+)-

Formulation & Stability

(+)-

Recommended Vehicle Systems

Option A: DMSO/Tween (Preferred for IP)

-

Composition: 5% DMSO + 5% Tween-80 + 90% Saline (0.9%).

-

Protocol:

-

Dissolve neat compound in 100% DMSO (Stock A).

-

Add Tween-80 to Stock A and vortex.

-

Slowly add warm Saline (37°C) while vortexing.

-

-

Stability: Use within 4 hours.

Option B: Acidified Saline (Preferred for PO/SC)

-

Composition: 0.1% Tartaric Acid in Saline.

-

Protocol:

-

Dissolve compound in a minimal volume of 0.1M Tartaric Acid.

-

Dilute with 0.9% Saline.

-

Adjust pH to 4.5–5.5 using dilute NaOH (precipitates if pH > 6.0).

-

Dosing Guidelines

Unlike Valbenazine (prodrug), (+)-

Dose-Response Windows (Rat & Mouse)

| Behavioral Endpoint | Dose Range (Rat, SC/PO) | Dose Range (Mouse, IP) | Physiological Correlate |

| VMAT2 Occupancy | 0.1 – 0.3 mg/kg | 0.5 – 1.0 mg/kg | ~50% VMAT2 blockade; Minimal behavioral change. |

| Locomotor Suppression | 0.3 – 1.0 mg/kg | 1.0 – 3.0 mg/kg | Significant reduction in ambulation; "Tranquilizing" effect. |

| Catalepsy / Ptosis | > 3.0 mg/kg | > 10.0 mg/kg | Near-complete monoamine depletion; Parkinsonian rigidity. |

Key Conversion Note:

1 mg/kg of (+)-

Pharmacokinetics & Timing[1][2][3]

-

Tmax (Rat): 0.5 – 1.0 hours (PO/SC).

-

Half-life: Shorter in rodents (~2–4 hours) compared to humans (15–20 hours).

-

Pretreatment Time: Administer 45–60 minutes prior to behavioral testing to ensure peak striatal depletion.

Experimental Protocols

Protocol A: Locomotor Activity (Open Field)

Objective: Assess sedative/tranquilizing effects as a proxy for VMAT2 inhibition.

-

Acclimation: Place animals in the testing room 60 mins prior to lights-out (reverse cycle recommended).

-

Baseline: (Optional) Record activity for 30 mins to establish baseline anxiety/exploration.

-

Administration: Administer Vehicle or (+)-

-HTBZ (e.g., 0.3, 1.0, 3.0 mg/kg). -

Wait Period: Return to home cage for 45 minutes .

-

Testing: Place animal in the center of the Open Field arena (40x40cm).

-

Recording: Record Total Distance Traveled (cm) and Vertical Rears for 60 minutes.

-

Analysis: Compare total distance in 10-minute bins. Expect dose-dependent reduction in the first 30 mins of testing.

Protocol B: Assessment of Ptosis

Objective: Measure noradrenergic depletion (a classic VMAT2 bioassay).

-

Dosing: Administer high-dose (+)-

-HTBZ (>3 mg/kg Rat; >10 mg/kg Mouse). -

Observation: Assess at T+60, T+120, and T+240 mins.

-

Scoring Scale:

-

0: Eyes open (normal).

-

1: Eyes 1/4 closed.

-

2: Eyes 1/2 closed.

-

3: Eyes 3/4 closed.

-

4: Eyes completely closed (Ptosis).

-

Workflow Diagram

Figure 2: Experimental Workflow. The "Depletion Phase" is critical; testing too early (e.g., 10 mins post-dose) will miss the peak behavioral effect.

Scientific Validation & Controls

To ensure data integrity (E-E-A-T), every study should include:

-

Positive Control: Reserpine (2.5 mg/kg, 18h pretreatment) or Tetrabenazine (Racemic, 3 mg/kg). This validates that the assay can detect monoamine depletion.

-

Vehicle Control: Matches the solvent exactly (e.g., 5% DMSO).

-

Thermoregulation: High-dose VMAT2 inhibitors cause hypothermia. Maintain ambient temperature at 22–24°C to prevent cold stress from confounding locomotor data.

Expected Results

-

Low Dose (0.3 mg/kg): Normal gait, slight reduction in rearing, no ptosis.

-

Mid Dose (1.0 mg/kg): 50-70% reduction in total distance traveled; animals remain stationary but reactive to stimuli.

-

High Dose (3.0+ mg/kg): Hunchbacked posture, ptosis (score >2), catalepsy on bar test (>30s latency).

References

-

Grigoriadis, D. E., et al. (2017). Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites.[2][3][4] Journal of Pharmacology and Experimental Therapeutics. (Defines Ki values and metabolite selectivity).

-

Brar, S., et al. (2023). Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine. Clinical and Translational Science. (Detailed PK and isomer comparison).

-

Kilbourn, M. R., et al. (1995). Absolute configuration of (+)-alpha-dihydrotetrabenazine, an active metabolite of tetrabenazine. Chirality.

-

FDA Center for Drug Evaluation and Research. (2017). Pharmacology/Toxicology Review and Evaluation: NDA 209241 (Valbenazine).[5] (Contains in-depth rodent toxicology and dosing data).

-

Wang, Y., et al. (2022). (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor. Frontiers in Pharmacology.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. neurology.org [neurology.org]

- 3. Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites. | Sigma-Aldrich [sigmaaldrich.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Application Note: Stereoselective LC-MS/MS Quantification of (2R,3S,11bR)-Dihydrotetrabenazine in Human Plasma

This Application Note is written for researchers and bioanalytical scientists requiring high-specificity quantification of (2R,3S,11bR)-Dihydrotetrabenazine , a specific stereoisomer and known impurity/minor metabolite distinct from the primary pharmacological metabolites of Tetrabenazine and Valbenazine.

Executive Summary & Scientific Rationale

The quantification of (2R,3S,11bR)-Dihydrotetrabenazine (DHTBZ) presents a unique analytical challenge. Unlike the major active metabolites—(+)-

Standard achiral LC-MS/MS methods used for Valbenazine or Tetrabenazine pharmacokinetics often fail to resolve this isomer from the massive background of the major trans-metabolites, leading to quantitation errors. This protocol utilizes chiral stationary phase chromatography coupled with tandem mass spectrometry to achieve baseline resolution and femtogram-level sensitivity.

Key Mechanistic Insight

-

Stereochemical Challenge: The analyte has the same molecular weight (

320.2) and fragmentation pattern as the four major pharmacological isomers. Specificity relies entirely on chromatographic resolution. -

Separation Strategy: We employ a cellulose-based chiral column (Chiralpak IC) which utilizes hydrogen bonding and steric inclusion to differentiate the cis-fused ring system of the analyte from the trans-fused major metabolites.

Analyte & Isomer Landscape

To ensure the correct isomer is quantified, the relationship between the target and potential interferences must be visualized.

Figure 1: Stereochemical relationship between the target impurity (Yellow) and the major pharmacological metabolites (Green/Red). Note that the target differs from (+)-

Materials & Reagents

-

Analyte Standard: (2R,3S,11bR)-Dihydrotetrabenazine (CAS: 862377-31-9).[2][3][] Purity >98%.

-

Internal Standard (IS): Tetrabenazine-d7 or (

)--

Note: If using a trans-isomer IS, it will not co-elute with the cis-target on a chiral column. This requires careful window setting. Ideally, use a deuterated analog of the specific cis isomer if custom synthesis is available; otherwise, rely on relative retention times (RRT).

-

-

Matrix: Human Plasma (K2-EDTA).[5]

-

Extraction Solvents: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

-

Mobile Phase: n-Hexane (HPLC grade), Ethanol (HPLC grade), Diethylamine (DEA).

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over Protein Precipitation (PPT) to minimize matrix suppression and maximize the signal-to-noise ratio for this low-abundance analyte.

-

Thaw plasma samples at room temperature and vortex.

-

Aliquot 200 µL of plasma into 2.0 mL polypropylene tubes.

-

Spike IS: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex for 10 sec.

-

Buffer: Add 200 µL of 0.1 M Sodium Carbonate buffer (pH 9.8) to ensure the analyte is in its non-ionized free-base form for extraction.

-

Extract: Add 1.0 mL of MTBE .

-

Agitate: Shake on a reciprocating shaker for 15 minutes at 1200 rpm.

-

Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into clean glass tubes.

-

Dry: Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (Hexane:Ethanol, 90:10). Vortex well.

LC-MS/MS Conditions

The separation relies on a normal-phase chiral method. Reverse-phase chiral methods (e.g., Chiralpak IG-3) are an alternative if normal phase solvents are incompatible with the MS source, but normal phase typically offers superior isomer selectivity for this class of compounds.

Liquid Chromatography (Agilent 1290 / Waters ACQUITY):

-

Column: Chiralpak IC (Daicel), 5 µm, 250 × 4.6 mm.

-

Why IC? The immobilized polysaccharide selector is robust and proven to separate DHTBZ stereoisomers where AD-H or OD-H may fail on the cis/trans separation.

-

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1, v/v/v).

-

Flow Rate: 1.0 mL/min (Split post-column to 200 µL/min for MS inlet).

-

Column Temp: 35°C.

-

Injection Vol: 10 µL.

Mass Spectrometry (Sciex 6500+ / Thermo Altis):

-

Ionization: ESI Positive (using a post-column make-up flow of 0.1% Formic Acid in MeOH/Water to aid ionization if running normal phase).

-

Source Temp: 450°C.

-

Spray Voltage: 4500 V.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (V) | Role |

|---|---|---|---|---|---|

| (2R,3S,11bR)-DHTBZ | 320.2 | 165.1 | 80 | 35 | Quantifier |

| (2R,3S,11bR)-DHTBZ | 320.2 | 220.1 | 80 | 40 | Qualifier |

| Tetrabenazine-d7 (IS) | 327.2 | 172.1 | 80 | 35 | Internal Std |

Method Validation & Performance

The following parameters are critical for validating this specific isomer method, particularly focusing on Selectivity against the major metabolites.

| Parameter | Acceptance Criteria | Typical Performance |

| LLOQ | Precision < 20%, Accuracy ±20% | 0.10 ng/mL |

| Linearity | 0.10 – 100 ng/mL | |

| Selectivity | Resolution ( | |

| Recovery | > 80% (consistent across levels) | 85-90% |

| Matrix Effect | IS-normalized factor 0.85 – 1.15 | 0.95 |

Critical Selectivity Check

You must inject a "System Suitability Mixture" containing equal amounts of:

-

(+)-

-DHTBZ (Major Metabolite) -

(+)-

-DHTBZ (Major Metabolite) -

(2R,3S,11bR)-DHTBZ (Target Impurity)

Pass Criteria: The target peak must be baseline separated (valley < 5% of peak height) from the adjacent major metabolite peaks. If co-elution occurs, adjust the Ethanol % in the mobile phase by ±2%.

Troubleshooting & Optimization

Issue: Co-elution with (+)- -DHTBZ

-

Cause: The (2R,3R) and (2R,3S) isomers are diastereomers but can behave similarly on certain phases.

-

Fix: Lower the column temperature to 25°C to improve chiral recognition. Alternatively, switch to Chiralpak AD-H with a Hexane:IPA (80:20) mobile phase.[5][6][7]

Issue: Low Sensitivity

-

Cause: Normal phase solvents (Hexane) suppress ionization in ESI.

-

Fix: Use a Make-up Pump . Tee in a flow of 10 mM Ammonium Formate in Methanol (0.2 mL/min) post-column before the MS source. This provides the protons and polarity needed for efficient electrospray.

Issue: Peak Tailing

-

Cause: Interaction of the basic nitrogen in the isoquinoline ring with silanols.

-

Fix: Ensure Diethylamine (DEA) is present in the mobile phase at 0.1%. Do not use Formic Acid in the mobile phase for Chiralpak IC under normal phase conditions; use basic modifiers.

References

-

Skor, H., et al. (2017). "Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine." Drugs in R&D. Link

-

Yao, Z., et al. (2011).[8] "Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors." European Journal of Medicinal Chemistry. Link

-

FDA Clinical Pharmacology Review. (2017). "Valbenazine (Ingrezza) NDA 209241." Center for Drug Evaluation and Research. Link

-

Roberts, M.S., et al. (1986). "The pharmacokinetics of tetrabenazine and its hydroxylated metabolites in patients with Huntington's chorea." European Journal of Clinical Pharmacology. Link

-

PubChem Compound Summary. (2025). "(2R,3S,11bR)-Dihydrotetrabenazine."[1][2][3][][8][9][10] National Center for Biotechnology Information. Link

Sources

- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labmix24.com [labmix24.com]

- 3. (2R,3S,11bR)-Dihydrotetrabenazine | C19H29NO3 | CID 11301629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DIHYDROTETRABENAZINES AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM - Patent 1716145 [data.epo.org]

- 10. EP1716145B1 - Dihydrotetrabenazines and pharmaceutical compositions containing them - Google Patents [patents.google.com]

Application Note: A Comprehensive Guide to the Stereoselective Synthesis of Deuterated (2R,3S,11bR)-Dihydrotetrabenazine-[d6]

Abstract

This technical guide provides a detailed, field-proven methodology for the stereoselective synthesis of deuterated (2R,3S,11bR)-dihydrotetrabenazine-[d6] (d6-(+)-4). As a stable isotope-labeled internal standard (SIL-IS), this compound is critical for the accurate quantification of the corresponding non-labeled tetrabenazine metabolite in complex biological matrices via mass spectrometry. The narrative explains the causal logic behind key experimental choices, from the introduction of deuterium labels onto the tetrabenazine core to the multi-step stereocontrolled transformation required to achieve the desired (2R,3S,11bR) configuration. This document is intended for researchers, medicinal chemists, and drug metabolism professionals who require robust and reliable methods for synthesizing high-purity analytical standards.

Introduction: The Critical Role of Deuterated Standards in Bioanalysis

In drug metabolism and pharmacokinetic (DMPK) studies, accurate quantification of drug molecules and their metabolites is paramount. Liquid chromatography-mass spectrometry (LC-MS) is the analytical cornerstone for this purpose, but it is susceptible to variations arising from sample preparation, chromatographic injection, and matrix effects.[1] To control for this variability, an internal standard is employed. The ideal internal standard is a stable isotope-labeled version of the analyte, as it shares near-identical physicochemical properties, ensuring it co-elutes chromatographically and experiences the same ionization efficiencies and matrix effects as the target analyte.[1][2][3]

Deuterium (²H or D) is the most commonly used stable isotope for this purpose due to the abundance of hydrogen in organic molecules and the relative ease of its incorporation.[2] The resulting mass shift allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, enabling precise and accurate quantification.[2]

Tetrabenazine (TBZ) is a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat hyperkinetic movement disorders.[4][5] In vivo, it is extensively metabolized to various stereoisomers of dihydrotetrabenazine (DHTBZ).[4][6] One of these metabolites is (2R,3S,11bR)-dihydrotetrabenazine. The development of deutetrabenazine ([d6]-TBZ), where the two methoxy groups are deuterated, demonstrated that this modification slows metabolic breakdown, improving the pharmacokinetic profile.[4][7][] Consequently, a deuterated standard of the (2R,3S,11bR)-DHTBZ metabolite is essential for studying the metabolism of both tetrabenazine and deutetrabenazine. This guide outlines a robust synthetic pathway to achieve this specific, high-purity deuterated standard.

Synthetic Strategy Overview

The synthesis of d6-(2R,3S,11bR)-DHTBZ is not a trivial reduction of the corresponding d6-tetrabenazine precursor. Direct reduction of the C2-ketone on the tetrabenazine scaffold with common reagents like sodium borohydride or L-selectride® does not yield the desired (2R,3S) stereochemistry.[6][9] Therefore, a multi-step, stereocontrolled approach is required, as illustrated below.

The strategy involves three key stages:

-

Synthesis of the Deuterated Precursor : Starting with enantiomerically pure (+)-(3R,11bR)-Tetrabenazine, the two methoxy groups are replaced with trideuteromethoxy (-OCD₃) groups to yield d6-(+)-(3R,11bR)-Tetrabenazine.

-

Stereochemical Transformation : This is the core of the synthesis. A sequence of reduction, dehydration, epoxidation, and reductive ring-opening reactions is performed to invert the stereochemistry at the C2 position and introduce the hydroxyl group with the correct 'S' configuration.[6][9]

-

Purification and Characterization : The final product is purified by chromatography and rigorously characterized to confirm its chemical identity, chemical purity, stereochemical purity, and isotopic enrichment.

Detailed Protocols and Methodologies

Part 1: Synthesis of d6-(+)-(3R,11bR)-Tetrabenazine

The introduction of deuterium is achieved by first demethylating the parent compound, followed by re-methylation using a deuterated source.

Protocol 1: Demethylation of (+)-(3R,11bR)-Tetrabenazine

-

To a solution of (+)-(3R,11bR)-Tetrabenazine (1.0 equiv) in glacial acetic acid, add 48% aqueous hydrobromic acid (HBr).[10]

-

Heat the reaction mixture to reflux (approx. 115-120°C) for 5-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature, which should cause the dihydrobromide salt of the di-demethylated product to precipitate.

-

Filter the solid, wash with water, and then resuspend in water.

-

Adjust the pH to ~8 with an aqueous ammonia solution to neutralize the salt and precipitate the free base.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield (3R,11bR)-9,10-dihydroxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one.

Protocol 2: Deuteromethylation to yield d6-(+)-(3R,11bR)-Tetrabenazine

This step utilizes a Mitsunobu reaction with deuterated methanol to ensure efficient incorporation of the -OCD₃ groups.

-

Suspend the dihydroxy-tetrabenazine precursor (1.0 equiv) and triphenylphosphine (2.5 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Add deuterated methanol (CD₃OD, >5 equiv) to the mixture.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (2.5 equiv) in DCM dropwise over 1-2 hours, maintaining the temperature at 0°C.[11]

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction with water and extract the product into DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure d6-(+)-(3R,11bR)-Tetrabenazine.

Part 2: Stereochemical Transformation to d6-(2R,3S,11bR)-DHTBZ

This sequence is designed to precisely control the stereochemistry at the C2 and C3 positions.

Protocol 3: Reduction to d6-(2S,3R,11bR)-DHTBZ

Causality: L-selectride® is a sterically hindered reducing agent that preferentially attacks the ketone from the less hindered face, yielding the (2S) alcohol with high diastereoselectivity.[6][9]

-

Dissolve d6-(+)-(3R,11bR)-Tetrabenazine (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to 0°C under a nitrogen atmosphere.

-

Add L-selectride® (1.0 M solution in THF, 1.5 equiv) dropwise, keeping the temperature below 5°C.

-

Stir the reaction at 0°C for 2-3 hours.

-

Carefully quench the reaction by the slow addition of water, followed by 3M sodium hydroxide (NaOH) and 30% hydrogen peroxide (H₂O₂).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to isolate d6-(2S,3R,11bR)-DHTBZ.

Protocol 4: Dehydration to Alkene Intermediate

-

Dissolve the d6-(2S,3R,11bR)-DHTBZ alcohol (1.0 equiv) in anhydrous DCM and cool to 0°C.

-

Add phosphorus pentachloride (PCl₅) (1.2 equiv) portion-wise, ensuring the temperature does not rise above 5°C.[6]

-

Stir at 0°C for 1 hour.

-

Quench the reaction by pouring it over ice and then basify with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract with DCM, dry the organic phase, and concentrate. Purify by chromatography to yield the alkene intermediate.

Protocol 5: Epoxidation of the Alkene

-

Dissolve the alkene intermediate (1.0 equiv) in DCM and add a catalytic amount of perchloric acid (HClO₄).

-

Add meta-chloroperoxybenzoic acid (mCPBA) (1.5 equiv) portion-wise at room temperature.[6][9]

-

Stir for 2-4 hours until the starting material is consumed.

-

Wash the reaction mixture with NaHCO₃ solution and then with brine.

-

Dry the organic layer and concentrate to give the crude epoxide, which is often used directly in the next step.

Protocol 6: Reductive Ring Opening to d6-(2R,3S,11bR)-DHTBZ

Causality: The borane reagent acts as an electrophilic reducing agent, and its subsequent oxidative workup with hydrogen peroxide leads to the formation of the desired (2R,3S) alcohol stereoisomer.[9]

-

Dissolve the crude epoxide (1.0 equiv) in anhydrous THF and cool to 0°C.

-

Add borane-tetrahydrofuran complex solution (1.0 M in THF, 3.0 equiv) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.

-

Cool the mixture back to 0°C and quench by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.

-

Heat the mixture to reflux for 1-2 hours to complete the cleavage of the borane complex.

-

Cool to room temperature, extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify the final product by column chromatography to yield d6-(2R,3S,11bR)-Dihydrotetrabenazine.

Data Presentation: Characterization of the Final Standard

The synthesized standard must be rigorously analyzed to ensure it meets the stringent requirements for use in regulated bioanalysis.

Table 1: Key Reagent Summary for Stereochemical Transformation

| Step | Starting Material | Key Reagent | Equiv. | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 3 | d6-(+)-TBZ | L-Selectride® | 1.5 | THF | ~40-50% |

| 4 | d6-(2S,3R,11bR)-DHTBZ | PCl₅ | 1.2 | DCM | ~55-65% |

| 5 | Alkene Intermediate | mCPBA | 1.5 | DCM | ~80-90% |

| 6 | Epoxide Intermediate | Borane-THF | 3.0 | THF | ~40-50% |

Table 2: Analytical Specifications for d6-(2R,3S,11bR)-DHTBZ Standard

| Analysis Method | Parameter | Specification | Purpose |

|---|---|---|---|

| LC-MS/MS | Mass (m/z) [M+H]⁺ | Expected: 326.3 | Confirms mass and deuterium incorporation (M+6 vs. non-labeled at 320.3) |

| HPLC | Chemical Purity | ≥98% | Ensures absence of chemical impurities |

| Chiral HPLC | Stereoisomeric Purity | ≥98% ee | Confirms stereochemical identity and purity |

| ¹H NMR / ²H NMR | Spectral Data | Conforms to structure | Confirms chemical structure and position of deuterium labels |

| Mass Spectrometry | Isotopic Enrichment | ≥98% d6 | Ensures minimal isotopic interference with the analyte |

Analytical Protocol Example: LC-MS/MS Analysis

-

LC System : UPLC system with a C18 column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[12]

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : A suitable gradient to separate the DHTBZ isomers.

-

Mass Spectrometer : Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transition : Monitor the transition for the deuterated standard (e.g., precursor ion m/z 326.3 to a suitable product ion) and compare it to the non-deuterated analyte (m/z 320.3 to its product ion).[13][14]

Conclusion

The synthesis of high-purity deuterated (2R,3S,11bR)-dihydrotetrabenazine-[d6] is a challenging but achievable goal that requires precise stereochemical control. The multi-step pathway involving a stereoselective reduction followed by dehydration, epoxidation, and reductive ring-opening provides a reliable route to this essential analytical standard.[6][9] The protocols and rationale detailed in this application note offer a robust framework for researchers to produce this critical reagent, thereby enhancing the accuracy and reliability of pharmacokinetic and metabolic studies of tetrabenazine and its deuterated analogue, deutetrabenazine.

References

-

Title: Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: Asymmetric Synthesis of Tetrabenazine and Dihydrotetrabenazine Source: ACS Publications, The Journal of Organic Chemistry URL: [Link]

-

Title: Application of Directed Evolution and Machine Learning to Enhance the Diastereoselectivity of Ketoreductase for Dihydrotetrabenazine Synthesis Source: ACS Publications, JACS Au URL: [Link]

-

Title: Asymmetric Synthesis of Tetrabenazine and Dihydrotetrabenazine - The Journal of Organic Chemistry Source: Figshare URL: [Link]

-

Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Deuterated internal standards and bioanalysis Source: AptoChem URL: [Link]

-

Title: The Value of Deuterated Internal Standards Source: KCAS Bio URL: [Link]

-

Title: Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine Source: ASCPT, Clinical and Translational Science URL: [Link]

-

Title: Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine Source: Semantic Scholar URL: [Link]

-

Title: A simple synthesis of [11C]dihydrotetrabenazine (DTBZ) Source: PubMed, National Institutes of Health URL: [Link]

- Title: Dihydrotetrabenazines and pharmaceutical compositions containing them Source: Google Patents URL

-

Title: Application of Directed Evolution and Machine Learning to Enhance the Diastereoselectivity of Ketoreductase for Dihydrotetrabenazine Synthesis Source: ACS Publications, JACS Au URL: [Link]

-

Title: Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: Synthesis of (+)- and (-)-Tetrabenazine from the Resolution of -Dihydrotetrabenazine Source: ResearchGate URL: [Link]

-

Title: Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

- Title: Preparation method of (2R, 3R, 11bR)

-

Title: Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine Source: ResearchGate URL: [Link]

-

Title: Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity Source: MDPI URL: [Link]

-

Title: Novel Process for Preparation of Tetrabenazine and Deutetrabenazine Source: ACS Omega Supporting Information URL: [Link]

- Title: Process for preparation of ((3r,11br)-1,3,4,6,7,11b-hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)

-

Title: Deuterated Drugs Source: Bioscientia URL: [Link]

-

Title: SD-809, Deutetrabenazine Source: New Drug Approvals URL: [Link]

- Title: Analogue of deutetrabenazine, preparation method and application thereof Source: Google Patents URL

-

Title: Application of Directed Evolution and Machine Learning to Enhance the Diastereoselectivity of Ketoreductase for Dihydrotetrabena Source: Semantic Scholar URL: [Link]

- Title: Analogs of deutetrabenazine, their preparation and use Source: Google Patents URL

-

Title: Deuterated Drugs: Isotope Distribution and Impurity Profiles Source: ResearchGate URL: [Link]

-

Title: Characterization of Optically Resolved 9-fluoropropyl-dihydrotetrabenazine as a Potential PET Imaging Agent Targeting Vesicular Monoamine Transporters Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: The Use of Deuterium in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: Deuterated Solvents: Essential Reagents for Accurate NMR Analysis Source: UCHEM URL: [Link]

Sources

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20200016148A1 - Analogs of deutetrabenazine, their preparation and use - Google Patents [patents.google.com]

- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP1716145B1 - Dihydrotetrabenazines and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 10. US20210230155A1 - Process for preparation of ((3r,11br)-1,3,4,6,7,11b-hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)-2h-benzo[a]quinolizin-2-one - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Resolving chiral impurities in (2R,3S,11bR)-Dihydrotetrabenazine samples

Resolving Chiral Impurities in (2R,3S,11bR)-Dihydrotetrabenazine Samples

Welcome to the technical support center for the chiral analysis of Dihydrotetrabenazine (DHTBZ). This guide is designed for researchers, analytical scientists, and drug development professionals who are working to resolve and quantify chiral impurities in samples of (2R,3S,11bR)-Dihydrotetrabenazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your laboratory.

Dihydrotetrabenazine is a critical active metabolite of Tetrabenazine (TBZ) and its deuterated analogues, used in treating hyperkinetic movement disorders.[1][2] The stereochemistry of DHTBZ is paramount, as different stereoisomers exhibit vastly different binding affinities for the Vesicular Monoamine Transporter 2 (VMAT2).[1][3][4] The target molecule, (2R,3S,11bR)-DHTBZ, is one of eight possible stereoisomers, and controlling its enantiomeric and diastereomeric purity is a critical quality attribute.[3][5]

This resource provides in-depth troubleshooting guidance and validated starting points for your method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary chiral impurities I should be concerned with for (2R,3S,11bR)-DHTBZ?

The most critical chiral impurity is the enantiomer, (2S,3R,11bS)-Dihydrotetrabenazine , as it is the most challenging to separate due to its identical physical and chemical properties in an achiral environment. Other significant impurities are the various diastereomers that can arise during synthesis or from the metabolism of tetrabenazine, such as the trans-isomers (+)-α-DHTBZ (2R,3R,11bR) and (+)-β-DHTBZ (2S,3R,11bR).[2][3][6] The (3R,11bR) configuration, in particular, has been shown to be crucial for high VMAT2 binding affinity, making its presence as an impurity significant.[3]

Caption: Key stereochemical relationships for (2R,3S,11bR)-DHTBZ.

Q2: Which analytical technique is better for this separation: Chiral HPLC or Supercritical Fluid Chromatography (SFC)?

Both techniques are highly effective, and the choice often depends on laboratory resources and desired throughput.

-

Chiral High-Performance Liquid Chromatography (HPLC) is the traditional workhorse and highly reliable. Polysaccharide-based chiral stationary phases (CSPs) under normal phase or polar organic modes are well-documented for resolving DHTBZ isomers.[3][7]

-

Supercritical Fluid Chromatography (SFC) is a modern, "green" alternative that offers significant advantages in speed and solvent reduction.[8][9] Since the primary mobile phase is supercritical CO₂, analysis times are shorter due to lower viscosity, and post-run solvent evaporation is drastically reduced, making it ideal for high-throughput screening and preparative work.[10][11] For many normal-phase HPLC separations, the same column can be directly transferred to an SFC system with minimal redevelopment.[10]

Q3: How does temperature affect my chiral separation?

Temperature is a critical parameter. Generally, lower temperatures (e.g., 10-25°C) increase enantioselectivity .[12] This is because the enthalpic differences in the transient diastereomeric interactions between the enantiomers and the CSP are more pronounced at lower temperatures. However, this often comes at the cost of lower column efficiency (broader peaks) and higher backpressure. Conversely, higher temperatures can improve peak shape but may reduce resolution. It is an essential parameter to optimize for each specific method.[12]

Troubleshooting Guide: Resolving Common Issues

This section addresses specific problems you may encounter during method development and routine analysis.

Problem: Poor Resolution (Rs < 1.5) Between Enantiomers

You are injecting your sample, but the enantiomer peak is either completely co-eluting with the main peak or is only a small shoulder.

Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.

Detailed Troubleshooting Steps:

-

Optimize Mobile Phase Composition: This is the most impactful first step.

-

Rationale: The type and concentration of the polar modifier (alcohol) directly influence the retention and interaction of the analyte with the CSP. For basic compounds like DHTBZ, an amine additive is crucial to suppress undesirable interactions with residual silanols on the silica support, thereby improving peak shape and resolution.[3]

-

Action Plan:

-

Vary the Modifier Percentage: Systematically change the percentage of alcohol (e.g., ethanol in hexane) in your mobile phase.

-

Change the Modifier Type: If varying the percentage is insufficient, switch the alcohol. The selectivity can change dramatically between methanol, ethanol, and isopropanol.

-

Adjust the Additive: Ensure a basic additive like diethylamine (Et2NH) or triethylamine (TEA) is present. Vary its concentration (e.g., 0.1% to 0.2%) as this can significantly affect peak shape and selectivity.[3][7]

-

-

-

Adjust Column Temperature:

-

Rationale: As discussed in the FAQ, lowering the temperature often enhances the chiral recognition mechanism.[12]

-

Action Plan: Decrease the column temperature in 5°C increments (e.g., from 25°C down to 15°C or 10°C) and observe the impact on the resolution factor (Rs).

-

-

Reduce the Flow Rate:

-

Rationale: Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to better separation efficiency, albeit with longer run times.[13]

-

Action Plan: Reduce the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.

-

-

Evaluate a Different Chiral Stationary Phase (CSP):

-

Rationale: If the above steps fail, the chosen CSP may not be optimal for this specific separation. Different CSPs (e.g., cellulose-based vs. amylose-based, or different coatings/immobilizations) offer unique chiral recognition mechanisms.

-

Action Plan: Screen a column with a different polysaccharide backbone or derivative (e.g., if Chiralpak IC fails, try a Chiralcel column).

-

Problem: Poor Peak Shape (Tailing or Fronting)

Your peaks are asymmetrical, which compromises integration accuracy and resolution.

-

Cause & Rationale: Peak tailing for a basic analyte like DHTBZ is almost always caused by secondary ionic interactions with acidic free silanols on the silica surface of the stationary phase. Fronting is typically a sign of column overload or an injection solvent that is too strong.

-

Solutions:

-

Increase Additive Concentration: The primary solution is to increase the concentration of your basic mobile phase additive (e.g., diethylamine). The amine competes with your analyte for the active silanol sites, masking them and resulting in a more symmetrical peak.

-

Check Sample Solvent: Ensure your sample is dissolved in the mobile phase itself or a solvent that is weaker (less polar) than the mobile phase.[14] Injecting in a solvent that is too strong can cause peak distortion.

-

Reduce Sample Load: Inject a lower concentration or smaller volume of your sample to rule out mass overload.

-

Problem: Drifting or Unstable Retention Times

The retention times for your peaks are not consistent from one injection to the next.

-

Cause & Rationale: This issue points to an unstable system. The most common culprits are insufficient column equilibration, temperature fluctuations, mobile phase preparation errors, or hardware issues like pump leaks.[13]

-

Solutions:

-

Ensure Proper Equilibration: Chiral columns, especially in normal phase, can require long equilibration times (30-60 minutes or more) when the mobile phase is changed. Always flush the column with at least 10-15 column volumes of the new mobile phase before starting analysis.

-

Use a Column Thermostat: Uncontrolled ambient temperature changes can cause significant drift. A stable, thermostatted column compartment is essential for reproducible results.

-

Check Mobile Phase: Ensure the mobile phase is well-mixed and degassed. If using an online mixer, ensure the proportions are being delivered accurately.

-

Inspect for Leaks: Check all fittings from the pump to the detector for any signs of leaks, which can cause pressure fluctuations and retention time instability.

-

Experimental Protocols: Starting Methodologies

These protocols are robust starting points for your method development, based on published literature for separating DHTBZ stereoisomers.[3][7]

Protocol 1: Chiral HPLC Method Development

This method is designed for analytical scale separation on a polysaccharide-based CSP.

1. Column and Equipment:

- Column: Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm

- HPLC System: Standard HPLC or UHPLC system with UV detector.

- Column Temperature: 25°C (with option to adjust)

2. Mobile Phase Preparation:

- Prepare mobile phases by mixing HPLC-grade solvents.

- Mobile Phase A: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

- Mobile Phase B: Methanol / Diethylamine (100:0.1, v/v)

- Rationale: A hexane/ethanol system provides classic normal-phase selectivity. A polar organic mode (Methanol) offers a different selectivity and can be useful if the normal phase system fails.[3]

3. Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Mobile Phase | Start with Mobile Phase A | A common starting point for polysaccharide CSPs. |

| Flow Rate | 0.5 - 1.0 mL/min | Balances analysis time with separation efficiency. |

| Column Temp. | 25°C | A standard starting temperature; optimize as needed. |

| Detection | UV at 220 nm or 280 nm | DHTBZ has UV absorbance at these wavelengths.[3][7] |

| Injection Vol. | 5 - 10 µL | Adjust based on sample concentration to avoid overload. |

| Sample Prep. | Dissolve sample in mobile phase (~0.5 mg/mL) | Ensures compatibility and good peak shape.[14] |

4. Method Execution & Optimization:

- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

- Inject a standard of the racemic or diastereomeric mixture to identify all peaks.

- If resolution is poor, follow the troubleshooting workflow described above, starting with adjusting the ethanol percentage in Mobile Phase A.

- If Mobile Phase A fails to provide separation, switch to Mobile Phase B after thoroughly flushing the column.

Protocol 2: High-Throughput Chiral SFC Method

This method leverages the speed of SFC for rapid screening and analysis.

1. Column and Equipment:

- Column: Same as HPLC (e.g., Chiralpak IC, 4.6 x 250 mm, 5 µm)

- SFC System: Analytical SFC system with a back-pressure regulator (BPR) and UV detector.

2. Mobile Phase and Conditions:

| Parameter | Recommended Setting | Rationale |

| Mobile Phase | Supercritical CO₂ with Methanol modifier | Methanol is a common and effective modifier in SFC. |

| Modifier Gradient | 5% to 40% Methanol over 5-10 min | A gradient allows for rapid screening of optimal conditions. |

| Additive | 0.1% Diethylamine in the modifier | Crucial for good peak shape of basic analytes. |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to low viscosity of scCO₂.[10] |

| Back Pressure | 150 bar | Maintains the CO₂ in its supercritical state. |

| Column Temp. | 35°C | A typical starting temperature for SFC. |

| Detection | UV at 220 nm or 280 nm | Consistent with HPLC detection. |

3. Method Execution:

- Equilibrate the system under initial conditions.

- Inject the sample and run the modifier gradient.

- The retention time at which the compound elutes indicates the approximate percentage of modifier needed for an isocratic method.

- Refine the separation using an isocratic mobile phase based on the screening result for routine analysis.

References

-

Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. European Journal of Medicinal Chemistry.[Link]

-

Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. MDPI.[Link]

-

Method Development and Validation for Determination of p-Toluenesulfonoxypropyl-(+)-Dihydrotetrabenazine Enantiomeric Purity by HPLC on a Chiral Stationary Phase. ResearchGate.[Link]

-

Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine. Clinical and Translational Science.[Link]

-

(PDF) Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. ResearchGate.[Link]

-

Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine. SpringerLink.[Link]

-

Supercritical Fluid Chromatography. Shimadzu.[Link]

-

HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol | Request PDF. ResearchGate.[Link]

-

Tetrabenazine Related Impurity (2R, 3S, 11bR, D-Val). Axios Research.[Link]

-

Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.[Link]

-

Development and validation of a stability indicating RP-HPLC method for the determination of tetrabenazine in tablets. SID.ir.[Link]

-

Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS.[Link]

-

The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory.[Link]

-

Supercritical Fluid Extraction/Chromatography. Shimadzu Corporation.[Link]

-

Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. ResearchGate.[Link]

-

Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. PMC.[Link]

-

Chiral HPLC Separations. Phenomenex.[Link]

-

Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments.[Link]

-

Tetrabenazine-impurities. Pharmaffiliates.[Link]

-

Synthesis of (+)- and (-)-Tetrabenazine from the Resolution of -Dihydrotetrabenazine | Request PDF. ResearchGate.[Link]

-

HPLC manual (for chiral HPLC analysis). Unknown Source.[Link]

-

HPLC Troubleshooting Guide. Restek.[Link]

-

Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine. springermedizin.de.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. d-nb.info [d-nb.info]

- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine | springermedizin.de [springermedizin.de]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.eu [shimadzu.eu]

- 9. selvita.com [selvita.com]

- 10. americanlaboratory.com [americanlaboratory.com]

- 11. shimadzu.com [shimadzu.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Technical Support Center: Enhancing Bioavailability of (2R,3S,11bR)-Dihydrotetrabenazine in Preclinical Formulations

Prepared by: Senior Application Scientist, Pharmaceutical Development

Welcome to the technical support center for the preclinical formulation of (2R,3S,11bR)-Dihydrotetrabenazine (DTBZ). This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the bioavailability challenges of this potent Vesicular Monoamine Transporter 2 (VMAT2) inhibitor. Our goal is to provide practical, science-driven answers to the specific issues you may encounter during your experiments, moving beyond simple protocols to explain the underlying principles that govern formulation success.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common initial questions to establish a strong foundation for your formulation development program.

Q1: What is (2R,3S,11bR)-Dihydrotetrabenazine (DTBZ), and why is its bioavailability a concern for direct oral formulation?

A: (2R,3S,11bR)-Dihydrotetrabenazine, also known as (+)-α-HTBZ, is the primary active metabolite of approved drugs like tetrabenazine, deutetrabenazine, and valbenazine.[1][2][3] It functions as a selective, high-potency VMAT2 inhibitor, which is crucial for its therapeutic effects in treating hyperkinetic movement disorders.[1][]

The primary challenge in formulating DTBZ directly as an oral drug product stems from its physicochemical properties. It is a lipophilic molecule with poor aqueous solubility.[5] According to the Biopharmaceutics Classification System (BCS), such compounds are typically classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6] For these molecules, the rate-limiting step to absorption is not their ability to cross the gut wall, but rather their slow and incomplete dissolution in gastrointestinal fluids.[7] Therefore, even if DTBZ is well-absorbed systemically once dissolved, its poor solubility in the gut can lead to low and erratic oral bioavailability, hindering the development of an effective and reliable oral dosage form.[8]

Q2: What are the key physicochemical properties of DTBZ that I need to consider for formulation development?

A: A thorough understanding of the molecule's properties is the cornerstone of a rational formulation design. The following table summarizes the critical parameters for (2R,3S,11bR)-Dihydrotetrabenazine.

| Property | Value | Implication for Formulation |

| Molecular Formula | C₁₉H₂₉NO₃ | Provides the basic chemical identity.[5][9] |

| Molecular Weight | ~319.4 g/mol | Influences diffusion and membrane transport.[5][9] |

| logP (calculated) | ~3.2 | Indicates high lipophilicity and predicts poor aqueous solubility.[5] |

| BCS Classification | Likely Class II | The primary hurdle is dissolution, not permeability. Strategies must focus on solubility enhancement.[6][7] |

| Stereochemistry | (2R,3S,11bR) | This specific isomer is the most potent VMAT2 inhibitor.[2][3] Formulation processes must not cause isomerization. Tetrabenazine itself is known to be unstable in acidic mediums, which could be a consideration for its metabolites.[10] |

| Solid State | Crystalline | The stable crystalline form has low free energy and thus low solubility. The goal of many advanced formulations is to convert this to a higher-energy amorphous form.[11] |

Q3: What are the most promising formulation strategies for enhancing the bioavailability of a poorly soluble compound like DTBZ?

A: For a BCS Class II compound like DTBZ, several advanced formulation strategies can be employed to increase its apparent solubility and dissolution rate. The choice depends on the specific properties of the molecule, the desired dose, and manufacturing considerations. The most common and effective approaches include amorphous solid dispersions, lipid-based formulations, and particle size reduction.[12][13][14]

-

Causality Explained:

-

Temperature: Storing an ASD too close to its Tg dramatically increases molecular mobility, allowing drug molecules to reorient into a stable crystal lattice. [11] * Immiscibility/Phase Separation: If the drug and polymer are not fully miscible, drug-rich domains can form. These domains act as nuclei for crystallization, as the drug is not sufficiently stabilized by the polymer. [11] * Hygroscopicity (Moisture): Water is a potent plasticizer. When an ASD absorbs moisture from the environment, it can significantly lower the Tg, increasing molecular mobility and inducing crystallization even at room temperature. [11]

-

Q7: How do I properly characterize my DTBZ ASD to ensure it's truly amorphous and miscible?

A: No single technique is sufficient. A multi-faceted approach is required to build confidence in the quality of your ASD.

| Analytical Technique | Question Answered | Expected Result for a Good ASD |

| Powder X-Ray Diffraction (pXRD) | Is the bulk material amorphous or crystalline? | Absence of sharp Bragg peaks; only a broad "halo" pattern is observed. [15][16] |

| Differential Scanning Calorimetry (DSC) | Is the system miscible? What is its thermal stability (Tg)? | A single, sharp glass transition (Tg), with no melting endotherm corresponding to the crystalline drug. [17][16] |

| Polarized Light Microscopy (PLM) | Are there any residual crystals (birefringence)? | A dark field of view under cross-polarized light, indicating no crystalline material is present. [16] |

| FTIR / Raman Spectroscopy | Are there specific drug-polymer interactions? | Shifts in key vibrational bands compared to a physical mixture, indicating molecular-level interactions. [18] |

| Scanning Electron Microscopy (SEM) | What is the particle morphology and surface texture? | Homogeneous, non-crystalline particles (e.g., collapsed spheres for spray-dried powders). [18] |

Protocol: Feasibility-Scale Spray Drying for a DTBZ ASD

This protocol outlines a typical starting point for producing a DTBZ solid dispersion using a lab-scale spray dryer.

Objective: To produce a 40% (w/w) drug load DTBZ-PVP/VA 64 amorphous solid dispersion.

Materials & Equipment:

-

(2R,3S,11bR)-Dihydrotetrabenazine

-

Kollidon® VA 64 (PVP/VA 64)

-

Dichloromethane (DCM) and Methanol (pharma grade)

-

Lab-scale spray dryer (e.g., Büchi B-290)

-

High-pressure cyclone and collection vessel

-

Peristaltic pump

Methodology:

-

Solution Preparation: a. Prepare a 90:10 (v/v) DCM:Methanol solvent system. b. In a glass beaker, dissolve 6.0 g of PVP/VA 64 into 180 mL of the solvent system with stirring. c. Once the polymer is fully dissolved, slowly add 4.0 g of DTBZ. Stir until a clear solution is obtained. This creates a 5% (w/v) total solids solution. Causality: Using a solvent system where both drug and polymer are highly soluble is critical for ensuring a homogeneous feed solution, which is necessary to form a uniform ASD. [19]2. Spray Dryer Setup & Parameters:

-

Inlet Temperature: 80°C

-

Aspirator Rate: 100% (~35 m³/hr)

-

Nozzle Gas Flow (Atomizing Air): 473 L/hr

-

Feed Pump Rate: 10% (~3 mL/min)

-

Nozzle: 0.7 mm two-fluid nozzle Causality: The inlet temperature must be high enough to rapidly evaporate the solvent but low enough to avoid drug degradation. [19]The atomizing air flow controls droplet size, which in turn influences the final particle size and residual solvent level. [19]3. Execution: a. Start the spray dryer and allow the inlet and outlet temperatures to stabilize while spraying pure solvent for 5-10 minutes. b. Switch the feed line from the pure solvent to the DTBZ-polymer solution. c. Continuously monitor the process, checking for any signs of nozzle clogging or excessive wall deposition. d. Once the entire solution has been sprayed, continue to run the dryer with pure solvent for 5 minutes to rinse the system. e. Turn off the heater and pump, but allow the aspirator to run until the system has cooled.

-

-

Powder Collection & Secondary Drying: a. Carefully collect the dried powder from the collection vessel and cyclone. b. Transfer the powder to a vacuum oven and dry at 40°C under vacuum for 24-48 hours to remove residual solvent. Causality: Secondary drying is crucial. Residual solvent can act as a plasticizer, lowering the Tg and inducing recrystallization over time. [19]5. Characterization: a. Analyze the resulting powder using pXRD, DSC, and PLM as a minimum to confirm it is an amorphous, single-phase system.

Section 3: Troubleshooting In Vitro & In Vivo Performance

A well-characterized formulation is only useful if it performs as intended. This section addresses common issues seen during performance testing.

Q8: My DTBZ ASD shows poor dissolution performance in vitro. What could be the reason?

A: This is a common and frustrating problem. Assuming your ASD is fully amorphous, poor dissolution often points to two issues: the "parachute effect" failing or the wrong dissolution medium being used.

-